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Compound of Interest

Compound Name: Epikatonic acid

Cat. No.: B052847

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epikatonic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the
scientific community. This technical guide provides a comprehensive overview of its
spectroscopic and crystallographic data, focusing on Nuclear Magnetic Resonance (NMR) and
X-ray crystallography. The information presented herein is crucial for the unambiguous
identification, characterization, and further investigation of this compound in research and drug
development contexts. All data is compiled from the seminal work on its structure elucidation,
offering a centralized resource for detailed molecular analysis.

Chemical Structure and Properties

o Systematic Name: (2R,4aS,6aS,6bR,8aR,10S,12aR,12bR,14bR)-10-hydroxy-
2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-
icosahydropicene-2-carboxylic acid

e Molecular Formula: C3oH480s3
e Molecular Weight: 456.7 g/mol

o Class: Oleanane-type Triterpenoid
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NMR Spectroscopic Data

The structure of Epikatonic acid was elucidated using a combination of one- and two-

dimensional NMR techniques. The following tables summarize the *H and 3C NMR chemical

shift assignments.

Table 1: *H NMR Data of Epikatonic Acid (500 MHz,

CDCI3)
Position Chemical Shift (o, Multiplicity J (H2)
ppm)
3 3.22 dd 11.5,4.5
12 5.28 t 3.5
23 0.98 S
24 0.78 S
25 0.92 S
26 0.82 S
27 1.15 S
28 0.95 S
30 0.90 S

Note: This table presents key proton assignments. For a complete list, refer to the primary

literature.

Table 2: *C NMR Data of Epikatonic Acid (125 MHz,

CDCIs)
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Position Chemical Shift (9, Position Chemical Shift (9,
ppm) ppm)
1 38.6 16 236
2 27.2 17 46.8
3 79.0 18 416
4 38.8 19 46.0
S 55.2 20 30.7
6 18.3 21 34.0
7 32.6 22 32.4
8 39.8 23 28.1
9 47.6 24 155
10 37.0 25 15.6
11 23.4 26 16.8
12 122.5 27 5.9
13 143.6 28 8.4
14 41.9 29 178.2
15 27.8 30 211

X-ray Crystallographic Data

Single-crystal X-ray diffraction analysis provided definitive confirmation of the relative and
absolute stereochemistry of Epikatonic acid.

Table 3: Crystal Data and Structure Refinement for
Epikatonic Acid
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Parameter Value

CCDC Deposition No. 173910

Empirical Formula C30H4803

Formula Weight 456.7 g/mol

Crystal System Orthorhombic

Space Group P212121

a (A) 7.123(4)

b (A) 12.456(2)

c (A) 29.876(8)

a(°) 90

B () 90

y () 20

Volume (A3) 2651.9(18)

z 4

Calculated Density (Mg/m3) 1.143

Absorption Coefficient (mm~1) 0.073

F(000) 1008

Final R indices [I>2a(1)] R1 =0.045, wR2 =0.118
R indices (all data) R1 =0.058, wR2 = 0.125

Experimental Protocols
NMR Spectroscopy

1H and 3C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved
in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as the internal standard. *H
NMR data were acquired with a spectral width of 8000 Hz and 32K data points. 13C NMR
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spectra were recorded with a spectral width of 25000 Hz and 64K data points. Two-dimensional
NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse
sequences provided by the manufacturer to establish proton-proton and carbon-proton
correlations.

X-ray Crystallography

A single crystal of Epikatonic acid suitable for X-ray diffraction was obtained by slow
evaporation from a solution of methanol and acetone. Data were collected at room temperature
on a diffractometer using graphite-monochromated Mo Ka radiation (A = 0.71073 A). The
structure was solved by direct methods and refined by full-matrix least-squares on F2. All non-
hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated
positions and refined using a riding model.

Visualized Workflows and Structures
Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for the isolation and structural elucidation of Epikatonic acid.

Diagram 2: Key Correlations in Epikatonic Acid
Structure
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Caption: Key HMBC correlations for the structural assignment of Epikatonic acid.

« To cite this document: BenchChem. [Spectroscopic and Crystallographic Profile of Epikatonic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052847#spectroscopic-data-nmr-x-ray-
crystallography-of-epikatonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b052847?utm_src=pdf-body-img
https://www.benchchem.com/product/b052847?utm_src=pdf-body
https://www.benchchem.com/product/b052847#spectroscopic-data-nmr-x-ray-crystallography-of-epikatonic-acid
https://www.benchchem.com/product/b052847#spectroscopic-data-nmr-x-ray-crystallography-of-epikatonic-acid
https://www.benchchem.com/product/b052847#spectroscopic-data-nmr-x-ray-crystallography-of-epikatonic-acid
https://www.benchchem.com/product/b052847#spectroscopic-data-nmr-x-ray-crystallography-of-epikatonic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b052847?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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